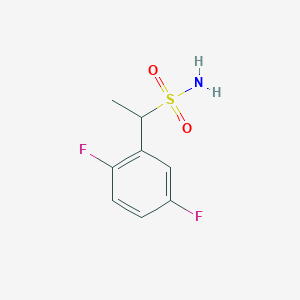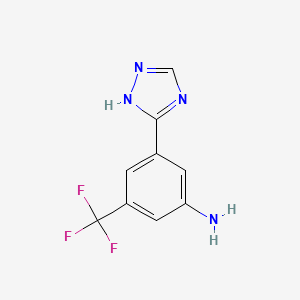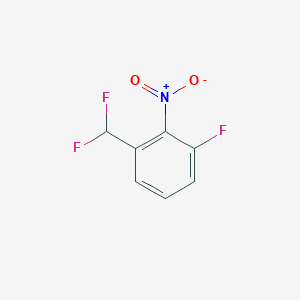
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine is a chiral compound featuring a cyclopropane ring substituted with a difluoroethyl group and an amine group. The compound’s unique structure, including the presence of fluorine atoms, makes it of interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoroethyl group. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Fluorination: Introducing the difluoroethyl group through nucleophilic substitution or electrophilic fluorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow chemistry techniques and the use of robust catalysts.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions may introduce different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Use in the development of new materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analog without the difluoroethyl group.
Difluoroethylamine: Lacks the cyclopropane ring but contains the difluoroethyl group.
Fluorinated Cyclopropanes: Compounds with similar structures but different fluorine substitution patterns.
Uniqueness
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the difluoroethyl group. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H9F2N |
|---|---|
Peso molecular |
121.13 g/mol |
Nombre IUPAC |
(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H9F2N/c1-5(6,7)3-2-4(3)8/h3-4H,2,8H2,1H3/t3-,4-/m1/s1 |
Clave InChI |
OGYFQNGPKWEQHY-QWWZWVQMSA-N |
SMILES isomérico |
CC([C@@H]1C[C@H]1N)(F)F |
SMILES canónico |
CC(C1CC1N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)

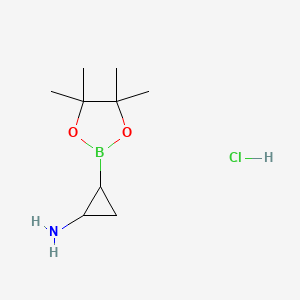

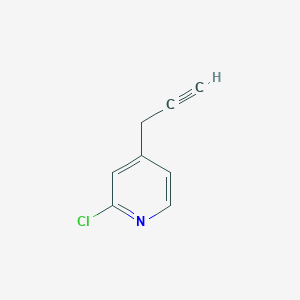
![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)


